Cas no 927995-91-3 (2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione)

2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione is a specialized organic compound featuring a thiazolidine-1,1-dione core substituted with an amino-methylphenyl group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and sulfonyl functionalities enhances its utility in heterocyclic derivatization and coupling reactions. Its well-defined molecular architecture ensures consistent performance in targeted chemical transformations, particularly in the development of bioactive molecules. The compound’s stability under standard conditions and compatibility with diverse reaction conditions further underscore its suitability for research and industrial applications requiring precise structural modifications.
2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione structure
927995-91-3 structure
Product Name:2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione
CAS No:927995-91-3
MF:C10H14N2O2S
MW:226.295361042023
MDL:MFCD09261791
CID:3154231
PubChem ID:16642517
Update Time:2025-10-31

2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • 2-(5-amino-2-methylphenyl)-1$l^{6},2-thiazolidine-1,1-dione
    • G42640
    • 3-?(1,?1-Dioxido-?2-?isothiazolidinyl)?-?4-?methyl-benzenamine
    • EN300-83890
    • CS-0262828
    • MFCD09261791
    • 2-(5-amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione
    • 927995-91-3
    • 3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylaniline
    • CMB99591
    • E6,2-thiazolidine-1,1-dione
    • Z285921130
    • AKOS000164188
    • 2-(5-Amino-2-methylphenyl)isothiazolidine 1,1-dioxide
    • 2-(5-Amino-2-methylphenyl)-1
    • NS-02850
    • 2-(5-amino-2-methylphenyl)-1??,2-thiazolidine-1,1-dione
    • 2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione
    • MDL: MFCD09261791
    • Inchi: 1S/C10H14N2O2S/c1-8-3-4-9(11)7-10(8)12-5-2-6-15(12,13)14/h3-4,7H,2,5-6,11H2,1H3
    • InChI Key: CTOAWOGRUCCIFA-UHFFFAOYSA-N
    • SMILES: S1(CCCN1C1C=C(C=CC=1C)N)(=O)=O

Computed Properties

  • Exact Mass: 226.07759887Da
  • Monoisotopic Mass: 226.07759887Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 71.8Ų

2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A621623-10mg
2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione
927995-91-3
10mg
$ 50.00 2022-06-07
TRC
A621623-50mg
2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione
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$ 185.00 2022-06-07
TRC
A621623-100mg
2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione
927995-91-3
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$ 275.00 2022-06-07
Chemenu
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2-(5-amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione
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$455 2023-03-06
Enamine
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Enamine
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2-(5-amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione
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Enamine
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$713.0 2025-02-20

Additional information on 2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione

Professional Introduction to Compound with CAS No. 927995-91-3 and Product Name: 2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione

Compound with the CAS number 927995-91-3 and the product name 2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The molecular framework of 2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione incorporates a thiazolidine core, which is a heterocyclic structure known for its versatility in medicinal chemistry. The presence of both amino and methyl substituents on the aromatic ring further enhances its chemical reactivity and biological significance.

The compound's synthesis involves a series of well-defined chemical reactions that highlight the expertise required in modern organic synthesis. The thiazolidine ring is a crucial component, providing stability while allowing for modifications that can tailor its biological activity. Recent studies have demonstrated that thiazolidine derivatives exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of atoms in 2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione is thought to contribute to its unique interaction with biological targets, making it a promising candidate for further investigation.

In the context of current research, this compound has been explored for its potential in addressing various diseases. For instance, studies have indicated that thiazolidine-based molecules can modulate enzyme activity and cellular pathways involved in disease progression. The amino group at the 5-position of the aromatic ring is particularly noteworthy, as it can participate in hydrogen bonding interactions, which are essential for drug-receptor binding affinity. Additionally, the methyl group at the 2-position introduces steric hindrance that can influence the compound's solubility and metabolic stability.

Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of such compounds. Molecular modeling techniques have been employed to understand how 2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione interacts with target proteins at the molecular level. These studies have provided insights into the compound's binding mode and have helped identify key residues involved in its activity. Such information is invaluable for optimizing the compound's efficacy and minimizing potential side effects.

The pharmaceutical industry has shown increasing interest in developing novel therapeutics based on heterocyclic compounds like thiazolidine derivatives. The structural diversity offered by these molecules allows for extensive chemical modifications, enabling researchers to fine-tune their properties for specific applications. For example, derivatives of 2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione have been investigated for their potential as kinase inhibitors, which are critical in treating cancers and inflammatory diseases.

One of the most compelling aspects of this compound is its potential to serve as a scaffold for drug discovery. By modifying various functional groups within its structure, chemists can generate libraries of analogs with distinct biological profiles. This approach has been successfully applied in high-throughput screening campaigns to identify lead compounds for further development. The thiazolidine core provides a stable platform while allowing for flexibility in designing molecules that can interact with multiple targets.

The synthesis of 2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione also highlights the importance of green chemistry principles in modern pharmaceutical research. Efforts have been made to develop synthetic routes that minimize waste and reduce environmental impact. Catalytic methods and solvent-free reactions have been explored to enhance efficiency and sustainability. These approaches align with global initiatives to promote environmentally responsible chemical manufacturing.

Future research directions for this compound include exploring its mechanism of action in greater detail. Understanding how it interacts with biological systems at the molecular level will provide critical insights into its therapeutic potential. Additionally, preclinical studies are necessary to assess its safety and efficacy before it can be considered for human trials. Collaborations between academic researchers and industry scientists will be essential in advancing this compound through the drug development pipeline.

The broader significance of 927995-91-3 lies in its contribution to the expanding arsenal of pharmacological tools available for treating human diseases. As our understanding of biology and chemistry continues to evolve, compounds like 2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione will play an increasingly important role in developing innovative therapies. The combination of structural versatility and biological activity makes this class of molecules particularly promising for addressing unmet medical needs.

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